N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-2-25-16-9-4-3-8-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-7-5-6-13(21)10-14/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDGANYEUCCKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a thiazine core with a chlorophenyl substituent and an acetamide group. Its molecular formula is , with a molecular weight of approximately 474.98 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Anticancer Activity
Recent studies indicate that derivatives of benzothiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown promising results in inhibiting the proliferation of human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. One study reported an IC50 value of 16.19 µM for a related compound against HCT-116 cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazine derivatives have demonstrated effective antibacterial activity against pathogenic bacteria. In vitro studies suggest that these compounds could serve as potential agents against infections caused by resistant bacterial strains .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could be relevant for treating neurodegenerative disorders .
- Oxidative Stress Modulation : Compounds with similar structures have exhibited antioxidant properties, potentially reducing oxidative stress within cells .
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Research Findings and Case Studies
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed high inhibitory effects against various cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The molecular structure allows for effective interaction with bacterial cell membranes, leading to disruption and cell death. This property is particularly valuable in the context of increasing antibiotic resistance observed in many pathogens today .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[c]pyrimido Scaffold : This initial step is crucial for establishing the core structure of the compound.
- Introduction of Chloro and Ethyl Groups : These groups are added through electrophilic substitution reactions.
- Thioether Formation : The thioether linkage is formed by reacting the benzo[c]pyrimido derivative with a thiol compound.
- Acetamide Coupling : The final step involves coupling with an acetamide derivative to yield the target compound.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
Several studies have focused on the in vitro evaluation of this compound:
- A recent study assessed its cytotoxic effects on human breast cancer (MCF7) cells using the Sulforhodamine B assay, revealing promising results that indicate potential for development as an anticancer drug .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound may act as a competitive inhibitor for specific enzymes involved in cancer progression and microbial resistance .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antitumor Activity | Induces apoptosis; effective against various cancer cell lines |
| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria |
| Synthesis Method | Multi-step synthesis involving scaffold formation and functionalization |
| Characterization | Confirmed by NMR spectroscopy and mass spectrometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
